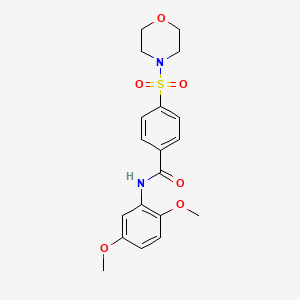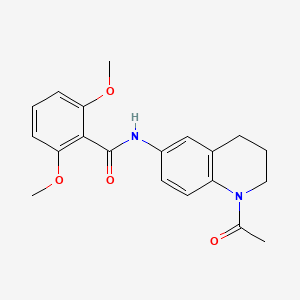![molecular formula C19H14N4O3 B2861414 2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide CAS No. 1798282-02-6](/img/structure/B2861414.png)
2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with multiple functional groups, including a cyano group (-CN), a furan ring (a five-membered aromatic ring containing oxygen), and a pyrimidine ring (a six-membered aromatic ring containing two nitrogen atoms). It also contains an amide group (-CONH2), which is common in many biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and pyrimidine) suggests that the compound may have regions of delocalized electrons, which could affect its chemical reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the cyano group can participate in nucleophilic substitution reactions, and the amide group can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the cyano and amide groups could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of various heterocyclic structures, such as oxazinone and pyrimidinone derivatives, which are critical for developing novel therapeutic agents. For instance, the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives has been studied, emphasizing the importance of such transformations in creating compounds with potential biological activity (Hashem et al., 2017). Similarly, the synthesis of compounds in the pyrimidine series based on reactions of 3-Arylmethylidenefuran-2(3H)-ones showcases the versatility of furan derivatives in constructing molecules containing pyridine and pyridazine fragments, further hinting at the compound's role in synthesizing biologically active compounds (Aniskova et al., 2017).
Enantioselective Reactions and Biotransformations
Research has also delved into enantioselective reactions involving such compounds, demonstrating the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation and its subsequent ene-reduction by marine and terrestrial fungi to yield compounds with a stereogenic center. This study indicates the potential of using microbial biotransformation for the synthesis of enantiomerically pure compounds, which is crucial for drug development (Jimenez et al., 2019).
Antiprotozoal Agents
The chemical framework of the compound is instrumental in the development of antiprotozoal agents. For example, novel dicationic imidazo[1,2-a]pyridines and their derivatives have shown significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, showcasing the potential of these derivatives as antiprotozoal agents (Ismail et al., 2004).
Neuroinflammation Imaging
Additionally, derivatives of the compound have applications in neuroinflammation imaging. A specific PET radiotracer developed for CSF1R, a microglia-specific marker, demonstrates the utility of such compounds in noninvasively imaging reactive microglia and their contribution to neuroinflammation in vivo. This application is significant for studying a variety of neuropsychiatric disorders and developing new therapeutics (Horti et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-12-8-17(24)23-18(21-12)13-4-2-5-15(9-13)22-19(25)14(11-20)10-16-6-3-7-26-16/h2-10H,1H3,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDFBDYPGDBXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)NC(=O)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2H-1,3-benzodioxol-5-yl)-3-({[3,3'-bithiophene]-5-yl}methyl)urea](/img/structure/B2861333.png)
![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)
![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2861335.png)
![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2861338.png)
![2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B2861339.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2861342.png)

![3-(2,4-Difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2861345.png)
![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)
![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)
![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)